molecular formula C13H20BNO2S B3239124 2-Methyl-6-(methylthio)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1420296-82-7

2-Methyl-6-(methylthio)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No. B3239124
CAS RN: 1420296-82-7
M. Wt: 265.2 g/mol
InChI Key: JDUBECJIWRZDAR-UHFFFAOYSA-N
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Description

2-Methyl-6-(methylthio)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, also known as MMTDP, is a chemical compound that has been used in scientific research for its unique properties. MMTDP is a pyridine derivative that contains a boron atom and a thiomethyl group. This compound has been synthesized using various methods and has been studied for its potential applications in biochemical and physiological research.

Scientific Research Applications

Synthesis and Structural Analysis

The scientific research applications of 2-Methyl-6-(methylthio)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine primarily focus on its role as an intermediate in the synthesis of complex boric acid esters and its structural analysis through various spectroscopic and crystallographic techniques. Studies highlight its synthesis via substitution reactions and the confirmation of its structure using FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. The molecular structures of related compounds have been optimized using density functional theory (DFT), showing consistency with crystal structures obtained from X-ray diffraction. Additionally, the molecular electrostatic potential and frontier molecular orbitals of these compounds are investigated, revealing some of their physicochemical properties (Huang et al., 2021).

Chemical Reactivity and Building Blocks

Another study focuses on the structural differences and chemical reactivity between regioisomers of pyridin-2-ylboron derivatives, including those similar to the target molecule. This research sheds light on their stability and reactivity, essential for developing new chemical syntheses and applications. Theoretical calculations further elucidate the molecular orbitals, helping to explain observed differences in chemical behavior (Sopková-de Oliveira Santos et al., 2003).

Application in Catalysis and Luminescent Materials

The compound's utility extends to catalysis, as demonstrated in research on enantioselective borane reduction of benzyl oximes. This process emphasizes the compound's potential as a catalyst or catalytic intermediate for producing chiral amines, crucial in pharmaceutical synthesis (Huang et al., 2010). Furthermore, studies on luminescent properties of fluorene copolymers bearing DCM pendants, involving similar boric acid ester structures, indicate potential applications in developing new luminescent materials. The copolymers exhibit distinct absorption peaks and photoluminescence, highlighting the role of such compounds in electronics and photonics (Cheon et al., 2005).

properties

IUPAC Name

2-methyl-6-methylsulfanyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO2S/c1-9-10(7-8-11(15-9)18-6)14-16-12(2,3)13(4,5)17-14/h7-8H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDUBECJIWRZDAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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